

Acetyl-binankadsurin A: A Technical Overview of its Chemical Properties and Biological Significance

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Compound of Interest

Compound Name: *Acetyl-binankadsurin A*

Cat. No.: *B042791*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetyl-binankadsurin A**, a lignan of significant interest. This document details its fundamental molecular characteristics, outlines a representative experimental protocol for its isolation and characterization, and explores its potential biological activities through known signaling pathways.

Core Molecular Data

Acetyl-binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan. Its key quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ O ₈	PubChem[1]
Molecular Weight	444.5 g/mol	PubChem[1]
IUPAC Name	[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 ² , ⁷ .0 ¹⁴ , ¹ ⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate	PubChem[1]

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of **Acetyl-binankadsurin A** is not readily available in public literature, a general methodology can be inferred from studies on lignans isolated from plants of the *Kadsura* genus.[1][2][3][4][5][6] The following represents a typical workflow for the extraction and purification of such compounds.

1. Plant Material Collection and Preparation:

- The stems, roots, or fruits of a *Kadsura* species known to contain **Acetyl-binankadsurin A** are collected.
- The plant material is air-dried and then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

- The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity. A common starting solvent is methanol or ethanol.
- The extraction is often performed at room temperature over several days with periodic agitation or through continuous extraction methods like Soxhlet extraction.

- The resulting crude extract is then concentrated under reduced pressure to yield a residue.

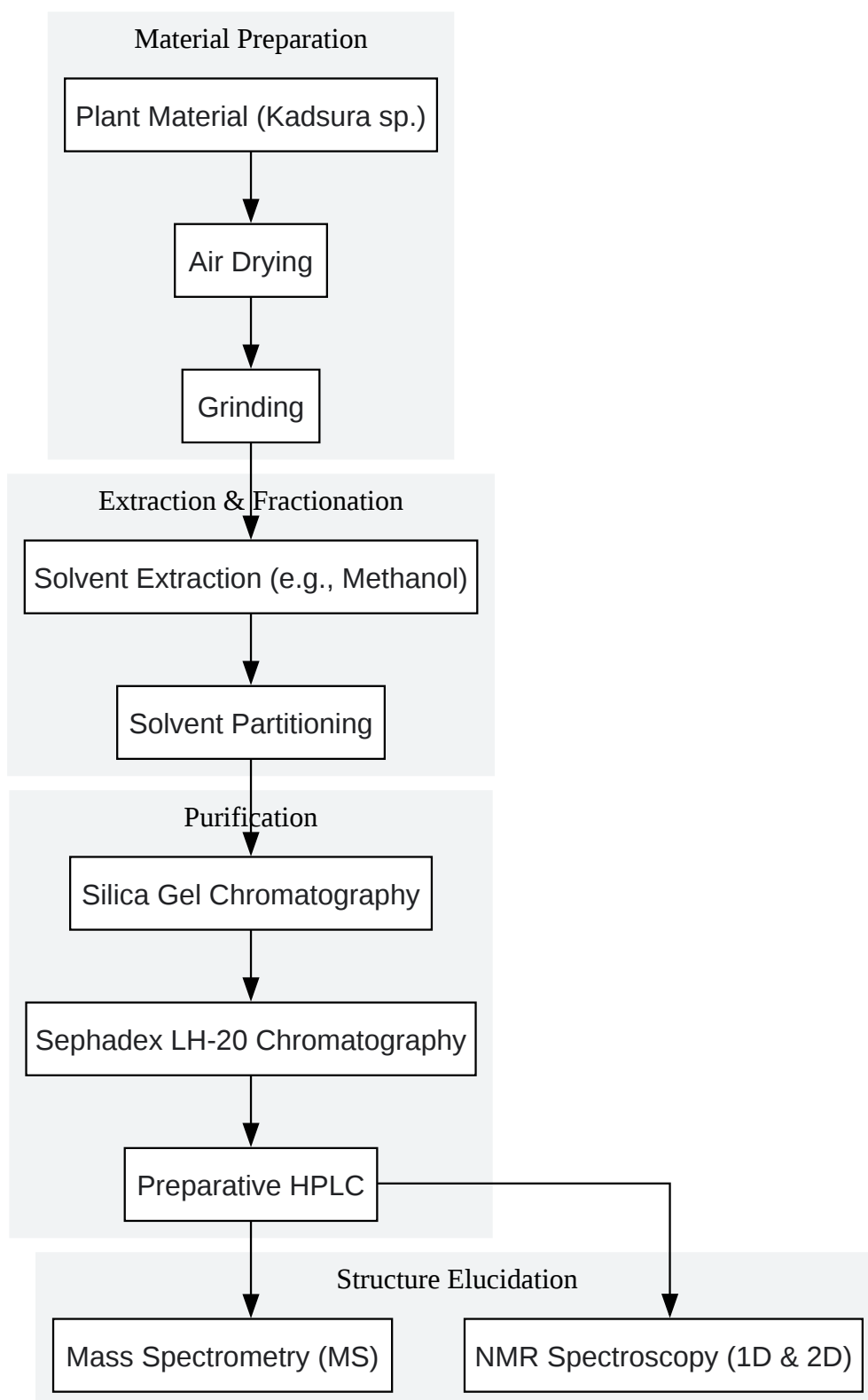
3. Fractionation and Chromatography:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- The fractions are then subjected to various chromatographic techniques for further purification.
 - Silica Gel Column Chromatography: This is a primary method for separating major compound classes. A gradient of solvents (e.g., a hexane-ethyl acetate gradient) is typically used for elution.
 - Sephadex LH-20 Column Chromatography: This technique is employed for further purification, particularly for separating lignans from other phenolic compounds.
 - Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to isolate pure compounds. A reversed-phase C18 column is commonly used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

4. Structure Elucidation and Characterization:

- The purity of the isolated compound is assessed using analytical HPLC.
- The chemical structure of the isolated **Acetyl-binankadsurin A** is determined using a combination of spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Below is a graphical representation of a typical experimental workflow for the isolation and characterization of lignans like **Acetyl-binankadsurin A**.



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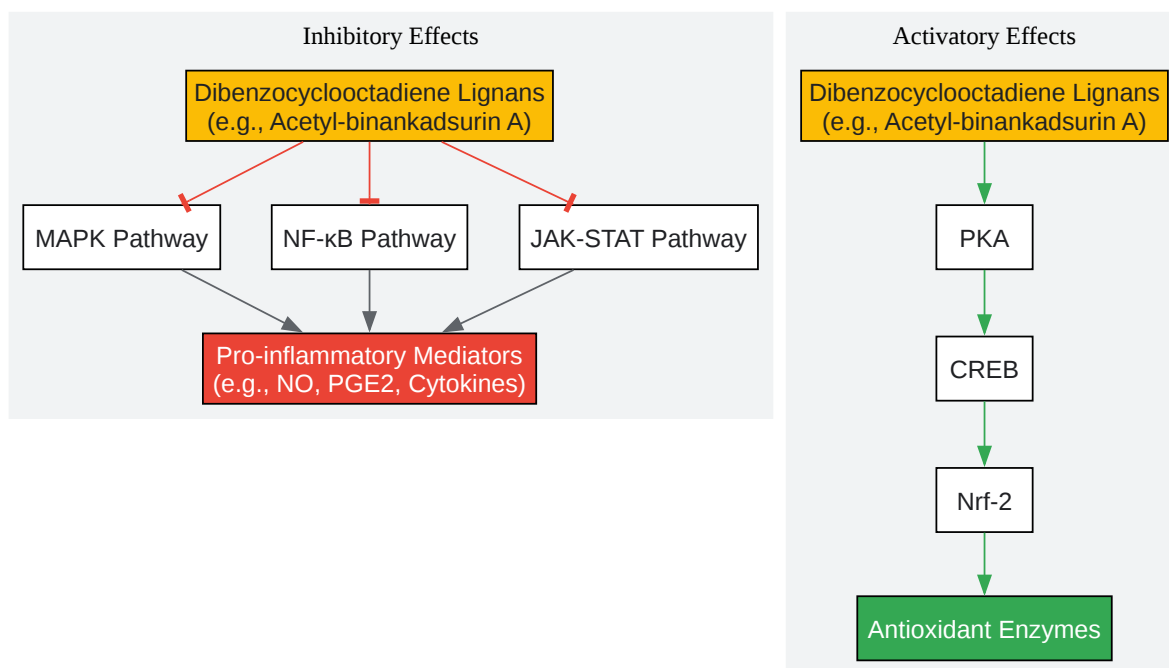
A representative workflow for the isolation and characterization of **Acetyl-binankadsurin A**.

Biological Activity and Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which **Acetyl-binankadsurin A** belongs, have been reported to possess a range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.^{[3][7][8][9]} A notable mechanism of action for this class of lignans is the modulation of inflammatory signaling pathways.

One well-documented pathway involves the suppression of pro-inflammatory responses in microglial cells. Dibenzocyclooctadiene lignans have been shown to inhibit the activation of key inflammatory signaling cascades such as Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF- κ B), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). Concurrently, they can activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates the expression of antioxidant enzymes.

The diagram below illustrates the modulatory effects of dibenzocyclooctadiene lignans on these signaling pathways.



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Modulation of inflammatory signaling pathways by dibenzocyclooctadiene lignans.

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